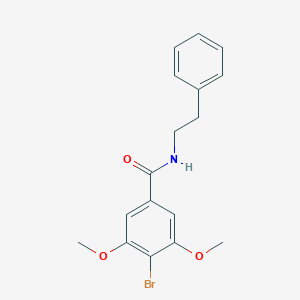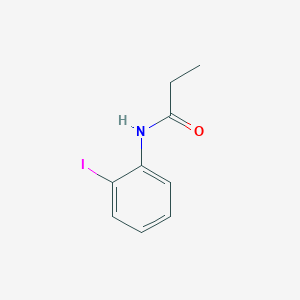
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide, also known as Bromo-DragonFLY, is a potent psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a British chemist named David E. Nichols. Bromo-DragonFLY has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY acts as a partial agonist of the 5-HT2A receptor, which leads to an increase in the activity of certain neurons in the brain. This increase in activity is thought to be responsible for the psychedelic effects of the compound. 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has also been shown to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include changes in heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
実験室実験の利点と制限
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the effects of this receptor on the brain. However, the compound is also highly potent and can produce severe side effects in animals, which limits its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. One area of interest is the development of new compounds that are more selective and less toxic than 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. Another area of interest is the study of the long-term effects of the compound on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY, particularly in the treatment of psychiatric disorders such as depression and anxiety.
合成法
The synthesis of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY involves the reaction between 2-bromo-4,5-dimethoxybenzaldehyde and 2-phenylethylamine in the presence of an acid catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the aldehyde group to an alcohol. The final step involves the reaction between the alcohol and phosphoryl chloride to form the benzamide derivative.
科学的研究の応用
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been used in scientific research to study its effects on the central nervous system. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other psychedelic compounds such as LSD and psilocybin.
特性
製品名 |
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC名 |
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-14-10-13(11-15(22-2)16(14)18)17(20)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
InChIキー |
JPUGRZPXROUVSV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2 |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)





![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)